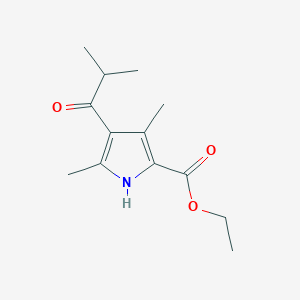
2-amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-ethylbenzaldehyde in the presence of ammonium acetate and a suitable catalyst under reflux conditions. This is followed by cyclization and nitrile formation steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitrating agents, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
2-amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-1-(4-bromophenyl)-4-(4-ethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
2-amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of both 4-chlorophenyl and 4-ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
属性
分子式 |
C24H22ClN3O |
|---|---|
分子量 |
403.9g/mol |
IUPAC 名称 |
2-amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22ClN3O/c1-2-15-6-8-16(9-7-15)22-19(14-26)24(27)28(18-12-10-17(25)11-13-18)20-4-3-5-21(29)23(20)22/h6-13,22H,2-5,27H2,1H3 |
InChI 键 |
CJEMOHWDMWSKOS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Cl)N)C#N |
规范 SMILES |
CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Cl)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B392902.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392904.png)
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N'-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B392905.png)
![4-[3-(benzyloxy)benzylidene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392907.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392908.png)
![2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B392910.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392911.png)
![2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392912.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid](/img/structure/B392913.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-phenylethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392918.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B392920.png)

